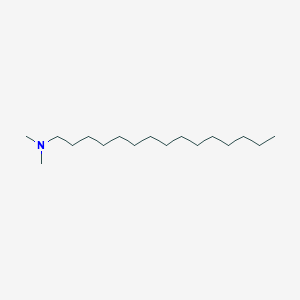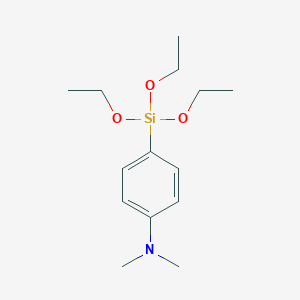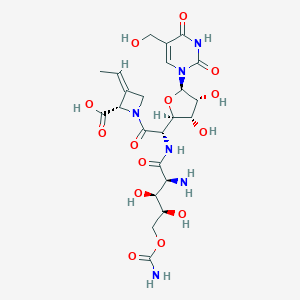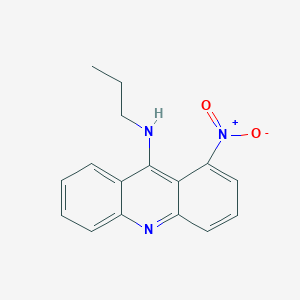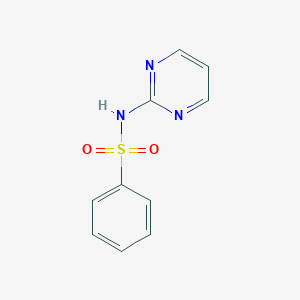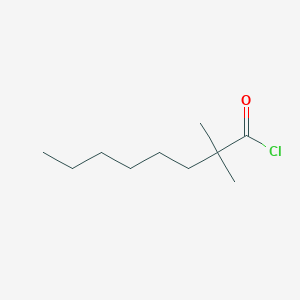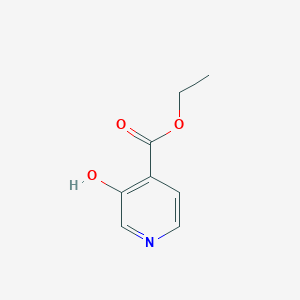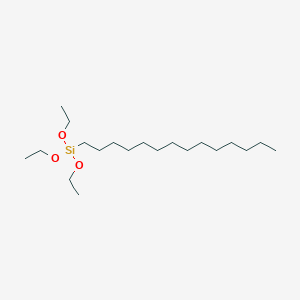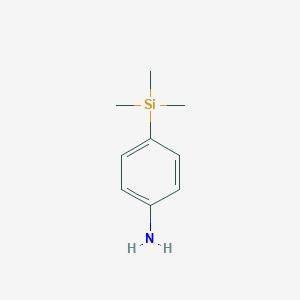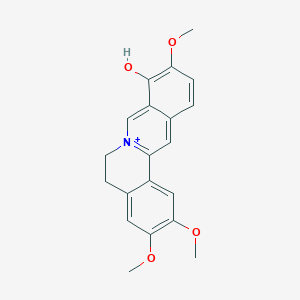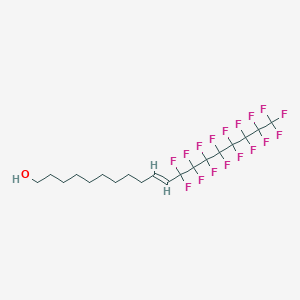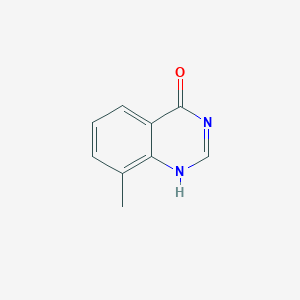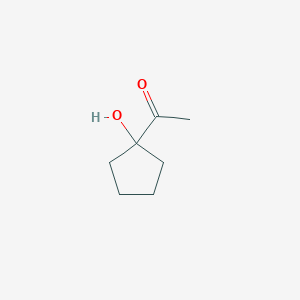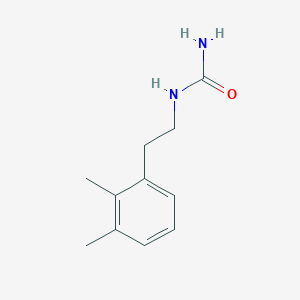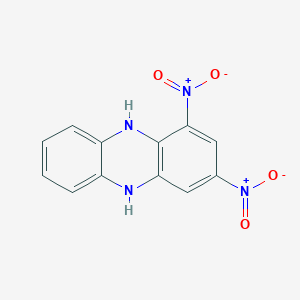
1,3-Dinitro-5,10-dihydrophenazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dinitro-5,10-dihydrophenazine is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that belongs to the phenazine family. Its unique chemical structure and properties have made it an important molecule for various applications in the fields of chemistry, biology, and medicine.
作用机制
The mechanism of action of 1,3-Dinitro-5,10-dihydrophenazine varies depending on its application. In the case of its use as a fluorescent probe, it intercalates into the DNA or RNA helix and emits fluorescence upon excitation. In the case of PDT, it generates reactive oxygen species (ROS) upon exposure to light, which induces cell death in cancer cells. In the case of organic solar cells, it acts as an electron acceptor and facilitates charge transfer. In electrochemical devices, it undergoes reversible redox reactions and acts as an electron shuttle.
生化和生理效应
1,3-Dinitro-5,10-dihydrophenazine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been shown to have antibacterial and antifungal activities. In addition, it has been reported to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 1,3-Dinitro-5,10-dihydrophenazine is its unique chemical properties, which make it suitable for various applications in scientific research. It is also relatively easy to synthesize and purify. However, one of the limitations of using 1,3-Dinitro-5,10-dihydrophenazine in lab experiments is its potential toxicity and environmental hazards. Therefore, it is important to handle and dispose of it properly.
未来方向
There are several future directions for the study of 1,3-Dinitro-5,10-dihydrophenazine. One of the areas of research is the development of new synthetic methods for the production of 1,3-Dinitro-5,10-dihydrophenazine derivatives with improved properties. Another area of research is the exploration of its potential applications in the fields of medicine, energy, and materials science. Furthermore, the study of its mechanism of action and its interactions with biological systems can provide insights into its potential therapeutic applications.
合成方法
The synthesis of 1,3-Dinitro-5,10-dihydrophenazine is a complex process that involves several chemical reactions. It can be synthesized by the condensation of 1,2-diaminobenzene with 1,4-dinitrobenzene in the presence of a suitable catalyst. The reaction proceeds through a series of intermediates, and the final product is obtained by purification and isolation.
科学研究应用
1,3-Dinitro-5,10-dihydrophenazine has been extensively studied for its various scientific research applications. It has been used as a fluorescent probe for the detection of DNA and RNA. It has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. In addition, it has been used as an electron acceptor in organic solar cells and as a redox-active molecule in electrochemical devices.
属性
CAS 编号 |
18450-20-9 |
|---|---|
产品名称 |
1,3-Dinitro-5,10-dihydrophenazine |
分子式 |
C12H8N4O4 |
分子量 |
272.22 g/mol |
IUPAC 名称 |
1,3-dinitro-5,10-dihydrophenazine |
InChI |
InChI=1S/C12H8N4O4/c17-15(18)7-5-10-12(11(6-7)16(19)20)14-9-4-2-1-3-8(9)13-10/h1-6,13-14H |
InChI 键 |
HFTZAFXNKOHTKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
同义词 |
5,10-Dihydro-1,3-dinitrophenazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



